7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-amino-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4,11H2,1H3 |
InChI Key |
FEDYBGPRDKSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity . One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance yield, selectivity, and atom economy .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes several types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metals such as palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is its anticancer activity. The compound has been investigated for its effects on various cancer cell lines.
Case Studies and Findings
- Study on MCF-7 Cell Line : A study assessed the antiproliferative effects of synthesized derivatives of related compounds on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The structure–activity relationship (SAR) studies suggest that the presence of the tetrahydroisoquinoline moiety contributes to the compound's ability to inhibit tumor growth. Molecular docking studies have indicated that these compounds may interact with critical enzymes involved in cancer progression .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives. These compounds have been shown to exhibit protective effects against neurodegenerative diseases.
Key Findings
- In vitro Studies : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating conditions like Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound and its derivatives.
Research Insights
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Synthesis and Derivative Development
The synthesis of this compound has been optimized to facilitate the development of novel derivatives with enhanced biological activities.
Synthetic Approaches
- Chemical Synthesis : Various synthetic routes have been explored to produce this compound efficiently. These methods often involve multi-step reactions starting from readily available precursors .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic applications.
Findings on Safety and Efficacy
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with neurotransmitter systems is of particular interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Features and Physical Properties
Key Observations:
- Amino vs. Methoxy at Position 7: The amino group increases polarity and hydrogen-bonding capacity compared to methoxy, which enhances lipophilicity and metabolic stability .
- Positional Isomerism: Shifting the amino group from position 7 to 5 (5-Amino-2-methyl-THIQ) may alter σ-receptor selectivity, as seen in indolin-dione analogs where substituent position drastically changed σ1/σ2 affinity ratios .
σ-Receptor Modulation
- Benzoxazolone Derivatives : Replacement of benzoxazolone with indolin-2,3-dione reduced σ1 affinity (Kᵢ > 3000 nM) but improved σ2 selectivity (Kᵢσ2 = 42 nM), highlighting the impact of carbonyl group positioning .
- Implications for 7-Amino-THIQ: The 1,3-dione moiety in 7-Amino-2-methyl-THIQ may favor σ1 interactions, similar to benzoxazinone derivatives (Kᵢσ1 = 5–30 nM), while the amino group could enhance selectivity through hydrogen bonding .
Neurotoxicity Considerations
- MPTP/MPPP Analogs: Although structurally distinct (tetrahydropyridine vs. tetrahydroisoquinoline), MPTP’s neurotoxicity underscores the importance of amine substituents in crossing the blood-brain barrier and inducing oxidative stress . The 7-amino group in the target compound warrants caution in neurological applications.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Analogs
Key Observations:
- Carbonyl Stretches : All dione-containing analogs exhibit strong C=O stretches near 1700 cm⁻¹, critical for coordinating metal ions or receptor binding .
- Amino Group Detection: The target compound’s NH₂ group would show broad IR stretches ~3300 cm⁻¹ and distinct ¹H-NMR signals near δ 6.5 ppm, absent in bromo/methoxy analogs .
Biological Activity
7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 4965-09-7) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.22 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Antiplatelet Activity
Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antiplatelet activity. Specifically, novel fibrinogen receptor antagonists containing fragments of 7-amino-1,2,3,4-tetrahydroisoquinoline were synthesized and tested for their ability to inhibit platelet aggregation in vitro. These compounds successfully blocked the binding of fibrinogen to the alpha(IIb)beta(3) receptor on human platelets, indicating potential use in preventing thrombotic events .
Antimicrobial Activity
The THIQ scaffold has shown promising antimicrobial properties against various pathogens. A study highlighted that certain THIQ derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the THIQ structure significantly influenced antimicrobial efficacy .
Anti-Cancer Properties
Several studies have explored the anti-proliferative effects of THIQ derivatives on cancer cell lines. For instance, compounds derived from the 7-amino-THIQ structure demonstrated significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values less than 25 μM. The anti-cancer activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Platelet Aggregation : By blocking fibrinogen binding to platelets, these compounds prevent thrombus formation.
- Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis and inhibit DNA replication.
- Induction of Apoptosis : In cancer cells, these compounds may activate caspase pathways leading to programmed cell death.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione to maximize yield and purity?
The synthesis requires precise control of reaction parameters. Key steps include:
- Temperature optimization : Maintaining 60–80°C during cyclization improves reaction efficiency while minimizing side products .
- pH adjustment : Neutral to slightly acidic conditions (pH 6–7) stabilize the amino group during intermediate formation .
- Reaction time : Prolonged reaction times (>12 hours) risk decomposition; monitoring via TLC or HPLC ensures termination at peak yield . Post-synthesis, recrystallization in ethanol/water mixtures removes unreacted precursors, achieving >95% purity .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively separates polar byproducts .
- Crystallization in ethanol at 4°C yields large, pure crystals suitable for X-ray diffraction studies .
- HPLC (C18 column, acetonitrile/water gradient) is critical for analytical purity validation, especially for pharmacological testing .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- NMR : H NMR confirms the bicyclic framework (δ 2.8–3.2 ppm for methylene protons) and amino group (δ 1.5–2.0 ppm) . C NMR identifies carbonyl carbons (δ 170–175 ppm) .
- IR : Stretching vibrations at 1650–1680 cm (C=O) and 3300–3400 cm (N-H) validate functional groups .
- Mass spectrometry : ESI-MS ([M+H] at m/z 207) confirms molecular weight .
Advanced Research Questions
Q. How do electronic and steric factors influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing carbonyl groups activate the isoquinoline core for nucleophilic attack at the 4-position, while the methyl group at C2 introduces steric hindrance, directing reactivity to less hindered sites (e.g., C7 amino group) . For example, acylation reactions favor the amino group over the bicyclic ring in polar aprotic solvents like DMF .
Q. What strategies are used to design analogs with enhanced neuroprotective activity?
- Side-chain modifications : Introducing lipophilic substituents (e.g., halogenated benzyl groups) at C7 improves blood-brain barrier penetration .
- Bioisosteric replacement : Replacing the methyl group with trifluoromethyl enhances metabolic stability without altering steric bulk .
- SAR studies : Systematic variation of the tetrahydroisoquinoline core (e.g., methoxy or nitro groups at C6/C7) correlates with dopamine receptor binding affinity .
Q. How can contradictory data on its biological activity across studies be resolved?
Discrepancies often arise from:
- Purity variations : Impurities >5% (e.g., residual solvents) can skew receptor binding assays; rigorous HPLC validation is essential .
- Assay conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) or incubation times alter observed neuroprotective effects .
- Solubility : Use of DMSO vs. aqueous buffers impacts bioavailability; standardizing solvent systems (e.g., 0.1% DMSO in PBS) improves reproducibility .
Q. How do structural modifications at C7 and C2 impact the compound’s interaction with biological targets?
- C7 amino group : Essential for hydrogen bonding with glutamate receptors (e.g., NMDA). Methylation at this site reduces binding by 80% .
- C2 methyl group : Increases steric bulk, preventing off-target interactions with monoamine oxidases (MAO-B selectivity improves 3-fold) . Comparative studies with analogs (e.g., 7-nitro or 7-methoxy derivatives) show altered IC values in enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
